molecular formula C7H17O6PS B3056672 Ethyl (diethoxyphosphoryl)methanesulfonate CAS No. 73300-75-1

Ethyl (diethoxyphosphoryl)methanesulfonate

Cat. No. B3056672
CAS RN: 73300-75-1
M. Wt: 260.25 g/mol
InChI Key: CXPXCCAOKXGQQZ-UHFFFAOYSA-N
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Description

Ethyl (diethoxyphosphoryl)methanesulfonate (EDPMS) is a reagent commonly used in laboratory experiments for a variety of purposes. EDPMS is a derivative of the phosphonate group of compounds, and is a highly reactive reagent that can be used in a variety of organic synthesis reactions. This reagent is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. EDPMS is a versatile reagent due to its ability to undergo a variety of chemical reactions, making it an important tool for laboratory research.

Scientific Research Applications

Synthesis and Characterization in Chemical Structures

Ethyl (diethoxyphosphoryl)methanesulfonate is involved in the synthesis of complex chemical structures. For instance, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form three-dimensional self-assemblies, as demonstrated by Shankar et al. (2011). These assemblies exhibit unique structural motifs and are significant in the construction of supramolecular assemblies (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Role in Mutagenesis and Genetic Research

Ethyl (diethoxyphosphoryl)methanesulfonate is used as a reagent in genetic studies due to its mutagenic properties. For example, Neuffer and Ficsor (1963) used it to study genetic changes in maize, indicating its role in inducing chromosome aberrations and genetic mutations (Neuffer & Ficsor, 1963). Furthermore, Chen et al. (2023) discussed its application in EMS mutagenesis to improve abiotic stress tolerance in crops, highlighting its utility in plant breeding and fundamental research (Chen et al., 2023).

Applications in Analytical Chemistry

This compound is also significant in analytical chemistry. Zhou et al. (2017) developed a method for determining ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography, demonstrating its importance in analytical methodologies (Zhou, Xu, Zheng, Liu, & Zheng, 2017).

Role in Molecular Biology

In molecular biology, ethyl (diethoxyphosphoryl)methanesulfonate is utilized for studying DNA sequence changes and mutagenesis. Lebkowski, Miller, and Calos (1986) reported its use in inducing specific DNA sequence changes in human cells, indicating its role in molecular genetics (Lebkowski, Miller, & Calos, 1986).

properties

IUPAC Name

ethyl diethoxyphosphorylmethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O6PS/c1-4-11-14(8,12-5-2)7-15(9,10)13-6-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPXCCAOKXGQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CS(=O)(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O6PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448931
Record name ethyl (diethoxyphosphoryl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (diethoxyphosphoryl)methanesulfonate

CAS RN

73300-75-1
Record name ethyl (diethoxyphosphoryl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (diethoxyphosphoryl)methanesulfonate
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Synthesis routes and methods I

Procedure details

A solution of ethyl methanesulfonate (4.27 mL, 40.3 mmol) in 100 mL of dry THF was treated at -78° C. with 19.3 mL (44.4 mmol) of n-BuLi in hexane. After 15 min. diethyl chlorophosphate (3.30 ml, 22.2 mmol) was added. The solution was kept at -78° C. for 0.5 h and allowed to stay at -50° C. for 1 h. Saturated ammonium chloride (75 mL) was added to the solution and the mixture warmed to room temperature. The mixture was concentrated (THF removed), diluted with water and extracted with methylene chloride (3×70 mL). The combined organic fractions were dried (MgSO4), concentrated and purified by distillation to yield 3.86 g (70%) of title compound.
Quantity
4.27 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of ethyl methanesulfonate (4.14 mL, 40.2 mmol) in anhydrous tetrahydrofuran (100 ml) was cooled to −78° C. under a nitrogen atmosphere. N-Butyllithium (20 ml, 50.0 mmol) was added slowly in 7 minutes after which stirring was continued for 15 minutes. Diethyl phosphorochloridate (4.36 mL, 30.2 mmol) was added, the reaction mixture was stirred for 2.5 h, the cooling bath was removed and the mixture was allowed to reach room temperature. The reaction mixture was quenched with aqueous saturated ammonium chloride (150 ml) and the resulting mixture was extracted with EtOAc (2×100 ml). The combined extracts were dried over sodium sulfate and concentrated under reduced pressure to yield 9.20 g of a yellow oil. The oil was purified over silicagel (600 g) using a gradient of ethyl acetate (0-100%) in heptane to yield 1.75 g of the product (6.7 mol, 17%).
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.36 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methanesulfonic acid, ethyl ester (11.00 mL, 0.1068 mol) in THF (200.0 mL, 2.466 mol) at −78° C. was added 2.500 M of n-butyllithium in hexane (50.00 mL) over 15 minutes and the mixture was stirred for 20 minutes. Phosphorochloridic acid, diethyl ester (10.0 mL, 0.0694 mol) was added to the mixture at −78° C. The mixture was stirred for 3.5 hours, allowing to warm to 0° C. The reaction was quenched with 5M ammonium chloride in water (100 mL) and the mixture was concentrated in vacuo to remove THF. The aqueous was extracted with EtOAc (2×150 mL) and the organics were combined and concentrated in vacuo. The product was purified by flash chromatography (0 to 100% EtOAc/Hexanes) to yield the product as an oil (9.07 g, 50%+10.4 g of a mixed fraction).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (diethoxyphosphoryl)methanesulfonate
Reactant of Route 2
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Ethyl (diethoxyphosphoryl)methanesulfonate
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Reactant of Route 4
Ethyl (diethoxyphosphoryl)methanesulfonate
Reactant of Route 5
Ethyl (diethoxyphosphoryl)methanesulfonate
Reactant of Route 6
Ethyl (diethoxyphosphoryl)methanesulfonate

Citations

For This Compound
26
Citations
K Högenauer, K Hinterding, P Nussbaumer - Bioorganic & Medicinal …, 2010 - Elsevier
Various carboxylic acids, phosphonic acids, sulfonic acids, tetrazoles as well as sulfonylhydantoins were prepared as phosphate mimics of the chiral aminophosphate 1-P to act as …
Number of citations: 16 www.sciencedirect.com
F Yang, F Xie, Y Zhang, Y Xia, W Liu, F Jiang… - Bioorganic & Medicinal …, 2017 - Elsevier
Known PTP1B inhibitors with bis-anionic moieties exhibit potent inhibitory activity, good selectivity, however, they are incapable of penetrating cellular membranes. Based upon our …
Number of citations: 7 www.sciencedirect.com
Y Ma, J Xu - Synthesis, 2012 - thieme-connect.com
Homotaurine and a series of 1-substituted homotaurines were readily synthesized in satisfactory to good yields via the Michael addition of thioacetic acid to aliphatic and aromatic α,β-…
Number of citations: 10 www.thieme-connect.com
J Liu, X Deng, Y Jin, B Xu, W Liu… - Die Pharmazie-An …, 2015 - ingentaconnect.com
Fifteen 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for the inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and T-…
Number of citations: 9 www.ingentaconnect.com
X Deng, J Liu, Y Jin, Y Zhang, W He… - Die Pharmazie-An …, 2015 - ingentaconnect.com
Sixteen 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized and evaluated for the inhibitory activity against tyrosine phosphatase 1B (PTP1B) and T-Cell …
Number of citations: 4 www.ingentaconnect.com
DS Lasheen, MAH Ismail, DA Abou El Ella… - Bioorganic & medicinal …, 2013 - Elsevier
Two series of peptidomimetics were designed, prepared and evaluated for their anti-HCV activity. One series possesses a C-terminal carboxylate functionality. In the other series, the …
Number of citations: 11 www.sciencedirect.com
F Xie, F Yang, Y Liang, L Li, Y Xia, F Jiang… - European Journal of …, 2019 - Elsevier
Protein tyrosine phosphatase 1B (PTP1B) has been considered as a promising therapeutic target for type 2 diabetes mellitus (T2DM) and obesity due to its key regulating effects in …
Number of citations: 19 www.sciencedirect.com
F Xie, Y Liang, Y Xia, S Luo, F Jiang, L Fu - Bioorganic Chemistry, 2019 - Elsevier
Protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, is considered as a promising and validated therapeutic target for type 2 diabetes mellitus (T2DM) …
Number of citations: 12 www.sciencedirect.com
J Liu, F Jiang, Y Jin, Y Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
Thirty-two 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) …
Number of citations: 31 www.sciencedirect.com
J Xu - Journal of Peptide Science, 2021 - Wiley Online Library
Sulfonopeptides as the sulfur analogues of natural peptides have been widely used as enzyme inhibitors due to their tetrahedral sulfonamide moiety, which can mimic the transition‐…
Number of citations: 1 onlinelibrary.wiley.com

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